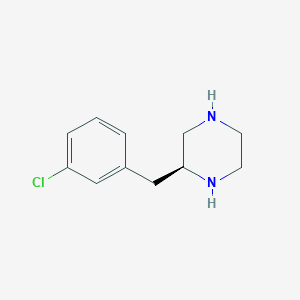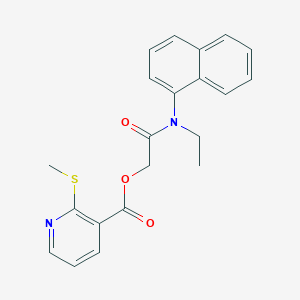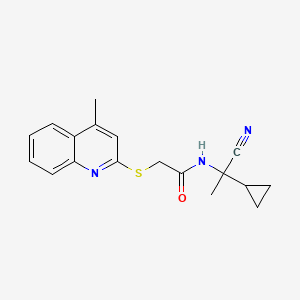
N-(1-Cyano-1-cyclopropylethyl)-2-((4-methylquinolin-2-yl)thio)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-Cyano-1-cyclopropylethyl)-2-((4-methylquinolin-2-yl)thio)acetamide is a synthetic organic compound It is characterized by the presence of a cyano group, a cyclopropyl group, and a quinoline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyano-1-cyclopropylethyl)-2-((4-methylquinolin-2-yl)thio)acetamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the cyano-cyclopropyl intermediate: This step might involve the reaction of a cyclopropyl halide with a cyanide source under basic conditions.
Quinoline derivative synthesis: The 4-methylquinoline-2-thiol can be synthesized through various methods, including the Skraup synthesis.
Coupling reaction: The final step could involve coupling the cyano-cyclopropyl intermediate with the quinoline derivative using a suitable coupling reagent such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and process intensification techniques.
化学反应分析
Types of Reactions
N-(1-Cyano-1-cyclopropylethyl)-2-((4-methylquinolin-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions could involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides, under conditions such as reflux in an appropriate solvent.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine or alcohol derivative.
科学研究应用
N-(1-Cyano-1-cyclopropylethyl)-2-((4-methylquinolin-2-yl)thio)acetamide may have several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.
Materials Science: Possible applications in the development of novel materials with unique properties.
作用机制
The mechanism of action of N-(1-Cyano-1-cyclopropylethyl)-2-((4-methylquinolin-2-yl)thio)acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or interference with nucleic acid function.
相似化合物的比较
Similar Compounds
- N-(1-Cyano-1-cyclopropylethyl)-2-((4-chloroquinolin-2-yl)thio)acetamide
- N-(1-Cyano-1-cyclopropylethyl)-2-((4-methylquinolin-2-yl)thio)propionamide
Uniqueness
N-(1-Cyano-1-cyclopropylethyl)-2-((4-methylquinolin-2-yl)thio)acetamide may be unique in its specific combination of functional groups, which could confer distinct chemical reactivity and biological activity compared to similar compounds. The presence of the cyano and cyclopropyl groups, in particular, might influence its stability, solubility, and interaction with biological targets.
属性
分子式 |
C18H19N3OS |
|---|---|
分子量 |
325.4 g/mol |
IUPAC 名称 |
N-(1-cyano-1-cyclopropylethyl)-2-(4-methylquinolin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C18H19N3OS/c1-12-9-17(20-15-6-4-3-5-14(12)15)23-10-16(22)21-18(2,11-19)13-7-8-13/h3-6,9,13H,7-8,10H2,1-2H3,(H,21,22) |
InChI 键 |
FSOKNERZRRBBHH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC2=CC=CC=C12)SCC(=O)NC(C)(C#N)C3CC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-[(2-Chlorophenoxy)methyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13356591.png)
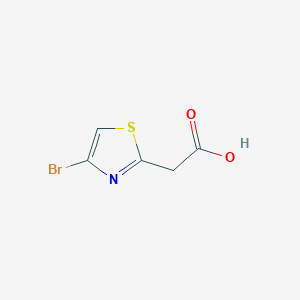

![6-[(4-Bromophenoxy)methyl]-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13356611.png)
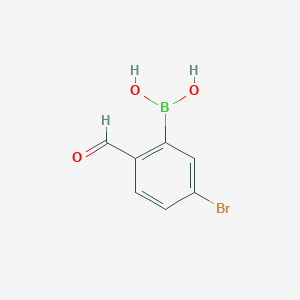
![methyl 3-(5-{2-[(2-ethoxy-2-oxoethyl)amino]-2-adamantyl}-1H-tetraazol-1-yl)-2-thiophenecarboxylate](/img/structure/B13356622.png)
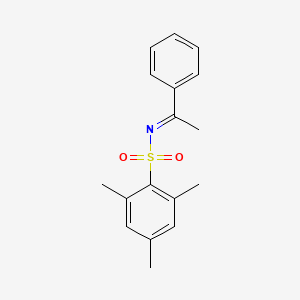
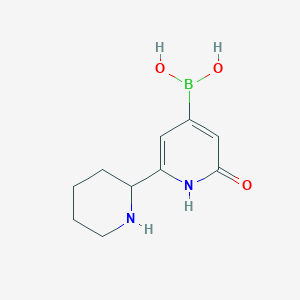
![3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B13356647.png)
![Tert-butyl 4-[2-(2,4-dimethylphenoxy)propanoyl]-1-piperazinecarboxylate](/img/structure/B13356650.png)
![Methyl [6-(5-methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide](/img/structure/B13356651.png)
